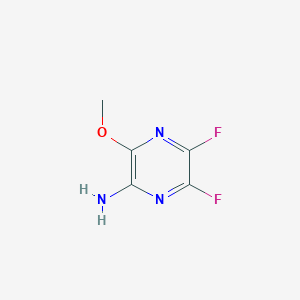
(4-(1-Aminoethyl)-2-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-Aminoethyl)-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H12FNO It features a fluorine atom and an aminoethyl group attached to a phenyl ring, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoethyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroacetophenone.
Reduction: The carbonyl group of 2-fluoroacetophenone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting (2-fluorophenyl)methanol undergoes amination with ethylamine under suitable conditions to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
(4-(1-Aminoethyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: (4-(1-Aminoethyl)-2-fluorophenyl)ketone
Reduction: (4-(1-Aminoethyl)-2-fluorophenyl)alkane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(4-(1-Aminoethyl)-2-fluorophenyl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of (4-(1-Aminoethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-(1-Aminoethyl)phenyl)methanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
(4-(1-Aminoethyl)-3-fluorophenyl)methanol: The fluorine atom is positioned differently, potentially altering its chemical reactivity and interactions.
(4-(1-Aminoethyl)-2-chlorophenyl)methanol: The chlorine atom can influence the compound’s properties differently compared to fluorine.
Uniqueness
(4-(1-Aminoethyl)-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the 2-position, which can significantly impact its chemical reactivity and biological interactions. Fluorine’s high electronegativity and small size allow for strong interactions with target molecules, making this compound particularly valuable in medicinal chemistry and materials science.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
[4-(1-aminoethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChI 键 |
GOJLDGHEYZUOCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)CO)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)








